![molecular formula C10H19N3O2 B4395254 N-isobutyl-2-(3-oxo-2-piperazinyl)acetamide](/img/structure/B4395254.png)
N-isobutyl-2-(3-oxo-2-piperazinyl)acetamide
Übersicht
Beschreibung
N-isobutyl-2-(3-oxo-2-piperazinyl)acetamide, also known as Isobutylphenyl propionic acid (IBPPA), is a chemical compound that has been studied for its potential use in various scientific applications. This compound is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, and has been shown to have unique properties that make it a promising candidate for use in research.
Wirkmechanismus
The mechanism of action of N-isobutyl-2-(3-oxo-2-piperazinyl)acetamide is not fully understood, but it is thought to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. IBPPA may also act on other targets in the body, including the nervous system, which could explain its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-isobutyl-2-(3-oxo-2-piperazinyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal studies. These effects include a reduction in inflammation and pain, as well as improvements in cognitive function and memory. IBPPA has also been shown to have antioxidant properties, which could help to protect cells from damage and reduce the risk of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-isobutyl-2-(3-oxo-2-piperazinyl)acetamide in lab experiments is its unique properties, which make it a promising candidate for a variety of scientific applications. However, there are also some limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on N-isobutyl-2-(3-oxo-2-piperazinyl)acetamide. Some of these include further studies on its anti-inflammatory and pain-relieving properties, as well as its potential use in the treatment of neurodegenerative diseases. Other potential areas of research could include the development of new derivatives of IBPPA, as well as studies on its potential use as an antioxidant or in the prevention of oxidative stress-related diseases.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-2-(3-oxo-2-piperazinyl)acetamide has been studied for its potential use in a variety of scientific applications, including as an anti-inflammatory agent, a pain reliever, and a potential treatment for neurodegenerative diseases. IBPPA has also been shown to have antioxidant properties, which could make it a useful tool in the study of oxidative stress and related diseases.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-2-(3-oxopiperazin-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-7(2)6-13-9(14)5-8-10(15)12-4-3-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYPPMNLYXXEOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1C(=O)NCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-(3-oxopiperazin-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.